Methyl cis-4-methylsulfonyloxycyclohexanecarboxylate
Description
Methyl cis-4-methylsulfonyloxycyclohexanecarboxylate (CAS RN 102437-03-6) is a cyclohexanecarboxylate derivative characterized by a methylsulfonyloxy (-OSO₂C₆H₄CH₃) substituent at the cis-4 position of the cyclohexane ring. Its molecular formula is C₁₅H₂₀O₅S (MW 312.38 g/mol), and it is synthesized via tosylation of methyl cis-4-hydroxycyclohexanecarboxylate using p-toluenesulfonyl chloride in the presence of pyridine and 4-dimethylaminopyridine (DMAP) . This compound is primarily utilized as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions due to the sulfonate group’s role as a leaving group.
Properties
Molecular Formula |
C9H16O5S |
|---|---|
Molecular Weight |
236.29 g/mol |
IUPAC Name |
methyl 4-methylsulfonyloxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H16O5S/c1-13-9(10)7-3-5-8(6-4-7)14-15(2,11)12/h7-8H,3-6H2,1-2H3 |
InChI Key |
GUDFHCUYFPCLDE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(CC1)OS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl cis-4-methylsulfonyloxycyclohexanecarboxylate typically involves the reaction of cis-4-methylcyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine. The resulting intermediate is then esterified with methanol to form the final product. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl cis-4-methylsulfonyloxycyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylsulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new compounds with different functional groups replacing the methylsulfonyloxy group.
Scientific Research Applications
Methyl cis-4-methylsulfonyloxycyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl cis-4-methylsulfonyloxycyclohexanecarboxylate involves its interaction with specific molecular targets. The methylsulfonyloxy group can act as an alkylating agent, reacting with nucleophilic sites in biomolecules. This interaction can lead to modifications in the structure and function of proteins, nucleic acids, and other cellular components, thereby exerting its effects.
Comparison with Similar Compounds
Methyl 4-hydroxycyclohexanecarboxylate (Cis/Trans Isomers)
- Structure : The hydroxyl (-OH) group at the 4-position distinguishes this compound (cis and trans isomers, CAS RN MFCD00729087, MFCD20441962/63) from the sulfonate derivative.
- Reactivity : The hydroxyl group is less reactive than the methylsulfonyloxy group, requiring activation (e.g., via tosylation) for nucleophilic substitutions. This makes the sulfonate derivative more versatile in synthetic applications .
- Applications : Primarily serves as a precursor for synthesizing sulfonate esters like the target compound.
Methyl 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylate (CAS RN 1363165-99-4)
- Structure : Features a ketone (oxo) group at the 4-position and a 4-chlorophenyl substituent (MW 266.72 g/mol).
- Reactivity: The ketone group enables condensation reactions (e.g., Knoevenagel), while the chlorophenyl group introduces steric and electronic effects distinct from the sulfonate’s leaving-group behavior .
- Applications : Used in materials science and as a building block for heterocyclic compounds.
Methyl cis-4-({[3-(Thiophen-3-yl)benzyl]amino}methyl)cyclohexanecarboxylate (PDB ID 62J)
- Structure: Contains a thiophene-substituted benzylaminomethyl group (C₂₀H₂₅NO₂S).
- Reactivity: The thiophene and amino groups enable coordination chemistry and heterocyclic functionalization, contrasting with the sulfonate’s role in substitution reactions .
- Applications: Potential use in medicinal chemistry due to its nitrogen- and sulfur-containing motifs.
Comparative Data Table
| Compound Name | Molecular Formula | MW (g/mol) | Key Functional Group | Reactivity Profile | Primary Applications |
|---|---|---|---|---|---|
| Methyl cis-4-methylsulfonyloxycyclohexanecarboxylate | C₁₅H₂₀O₅S | 312.38 | Methylsulfonyloxy (-OSO₂Ar) | Nucleophilic substitution | Organic synthesis intermediate |
| Methyl cis-4-hydroxycyclohexanecarboxylate | C₉H₁₄O₃ | 170.21 | Hydroxyl (-OH) | Requires activation for substitution | Precursor for sulfonate esters |
| Methyl 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylate | C₁₄H₁₅ClO₃ | 266.72 | Ketone (C=O), Chlorophenyl | Condensation, electrophilic addition | Materials science, drug design |
| PDBe ID 62J | C₂₀H₂₅NO₂S | 367.48 | Thiophenyl, Aminomethyl | Coordination, heterocyclic synthesis | Medicinal chemistry |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
